molecular formula C13H16N2O4S4 B4331722 1,4-Bis(thiophen-2-ylsulfonyl)-1,4-diazepane

1,4-Bis(thiophen-2-ylsulfonyl)-1,4-diazepane

Cat. No.: B4331722
M. Wt: 392.5 g/mol
InChI Key: NHJDMNBVCKUTTO-UHFFFAOYSA-N
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Description

1,4-Bis(thiophen-2-ylsulfonyl)-1,4-diazepane is a chemical compound with the molecular formula C12H14N2O4S4 It is known for its unique structure, which includes two thienylsulfonyl groups attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(thiophen-2-ylsulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-thienylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(thiophen-2-ylsulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The thienylsulfonyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl groups.

    Substitution: The thienylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as elevated temperatures or the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienylsulfonyl groups can yield sulfoxides or sulfones, while reduction can lead to the removal of the sulfonyl groups, resulting in a simpler diazepane derivative.

Scientific Research Applications

1,4-Bis(thiophen-2-ylsulfonyl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(thiophen-2-ylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The thienylsulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The diazepane ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(2-thienylsulfonyl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.

    1,4-bis(2-thienylsulfonyl)butane: Similar structure but with a butane backbone instead of a diazepane ring.

Uniqueness

1,4-Bis(thiophen-2-ylsulfonyl)-1,4-diazepane is unique due to its diazepane ring, which provides different chemical properties and reactivity compared to similar compounds with different backbones. This uniqueness makes it valuable for specific applications where the diazepane ring’s properties are advantageous.

Properties

IUPAC Name

1,4-bis(thiophen-2-ylsulfonyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S4/c16-22(17,12-4-1-10-20-12)14-6-3-7-15(9-8-14)23(18,19)13-5-2-11-21-13/h1-2,4-5,10-11H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJDMNBVCKUTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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